molecular formula C24H25ClN2O3 B11093885 1-(4-Chlorobenzoyl)-N-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-acetamide CAS No. 67370-00-7

1-(4-Chlorobenzoyl)-N-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-acetamide

Cat. No.: B11093885
CAS No.: 67370-00-7
M. Wt: 424.9 g/mol
InChI Key: QNTSPVCOCABCSM-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-N-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-acetamide is a synthetic compound with a complex structure It is characterized by the presence of a chlorobenzoyl group, a cyclopentyl group, a methoxy group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzoyl)-N-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through Friedel-Crafts acylation, where the indole is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclopentyl Group Addition: The cyclopentyl group can be added through a nucleophilic substitution reaction, where the indole derivative is reacted with cyclopentylamine.

    Methoxy Group Introduction: The methoxy group can be introduced through methylation, typically using methyl iodide and a base such as potassium carbonate.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)-N-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorobenzoyl)-N-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-N-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of enzymes such as cyclooxygenase (COX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins. This inhibition leads to a reduction in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.

    Sulindac: Another NSAID with a related chemical structure.

    Etodolac: An NSAID with a similar mechanism of action.

Uniqueness

1-(4-Chlorobenzoyl)-N-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl and methoxy groups, in particular, may contribute to its unique pharmacokinetic and pharmacodynamic profile compared to other similar compounds.

Properties

CAS No.

67370-00-7

Molecular Formula

C24H25ClN2O3

Molecular Weight

424.9 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-cyclopentylacetamide

InChI

InChI=1S/C24H25ClN2O3/c1-15-20(14-23(28)26-18-5-3-4-6-18)21-13-19(30-2)11-12-22(21)27(15)24(29)16-7-9-17(25)10-8-16/h7-13,18H,3-6,14H2,1-2H3,(H,26,28)

InChI Key

QNTSPVCOCABCSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4CCCC4

Origin of Product

United States

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